Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a chemical compound with the CAS Number: 43028-57-5. It has a molecular weight of 304.37 and its IUPAC name is ethyl 2-amino-5-(anilinocarbonyl)-4-methyl-3-thiophenecarboxylate . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 304.37 .Scientific Research Applications
Thiophene Derivatives Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some of the applications:
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Scientific Field: Industrial Chemistry
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Scientific Field: Material Science
- Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Results or Outcomes : The incorporation of thiophene derivatives into organic semiconductors can enhance their electronic properties, leading to improved performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
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Scientific Field: Medicinal Chemistry
- Application Summary : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Results or Outcomes : The specific results would depend on the exact thiophene derivative and the specific experimental model used. For example, some thiophene derivatives have been found to have potent anticancer activity .
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Scientific Field: Drug Synthesis
- Application Summary : Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is an intermediate compound used in the synthesis of Relugolix, which belongs to a class of gonadotropin-releasing hormone (GnRH) receptor antagonists used to treat advanced prostate cancer in adult men .
- Results or Outcomes : The synthesis of Relugolix, a drug used to treat advanced prostate cancer in adult men .
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Scientific Field: Insecticide Development
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Scientific Field: Metal Complexing Agents
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Scientific Field: Synthesis of Anticancer Agents
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Scientific Field: Synthesis of Anti-Atherosclerotic Agents
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Scientific Field: Drug Synthesis
- Application Summary : Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is an intermediate compound used in the synthesis of Relugolix, which belongs to a class of gonadotropin-releasing hormone (GnRH) receptor antagonists used to treat advanced prostate cancer in adult men .
- Results or Outcomes : The synthesis of Relugolix, a drug used to treat advanced prostate cancer in adult men .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for this compound are not available in the retrieved data, thiophene derivatives are of significant interest in pharmaceutical research due to their varied biological and clinical applications . They are often used as building blocks in the synthesis of complex organic molecules, and ongoing research is likely to continue exploring their potential uses.
properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDPRGVPYOPPBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351344 | |
Record name | ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803657 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
CAS RN |
43028-57-5 | |
Record name | ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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